3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
Overview
Description
3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride, also known as 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride (EPDP), is an organo-chloride compound that has been used in a variety of scientific research applications. EPDP has been studied for its ability to act as a substrate for enzymes and as a ligand for proteins, and has been used to study the structure and function of proteins. In addition, EPDP has been used to study the structure and function of nucleic acids and to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Pharmaceutical Research
This compound’s unique structure makes it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents. Its potential as an inhibitor for various kinases, such as mTOR kinase and PI3 kinase, has been explored . These enzymes are critical in cell signaling pathways that control cell growth, proliferation, and survival, making them targets for cancer treatment.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing a wide range of heterocyclic compounds. Its reactivity allows for various substitutions and modifications, enabling the creation of diverse molecular structures with potential biological activity .
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as selective inhibitors for specific enzymes . This is particularly valuable in understanding the role of these enzymes in diseases and could lead to the development of new drugs that target these enzymes with high specificity.
Signal Transduction Research
The compound has been studied for its role in signal transduction pathways, particularly those involving PI3K/Akt . Aberrations in these pathways are common in various cancers, and understanding how this compound interacts with them can provide insights into potential therapeutic approaches.
properties
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-2-12-6-11-8-5-10-4-3-7(8)9(12)13;;/h6,10H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJMIFYKMKAFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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